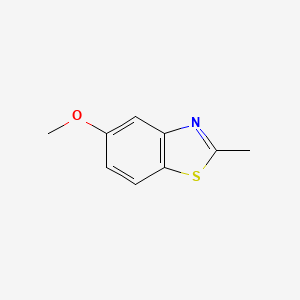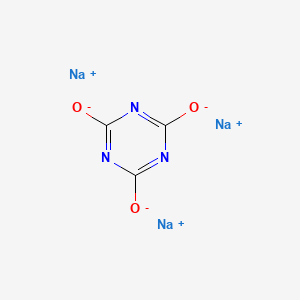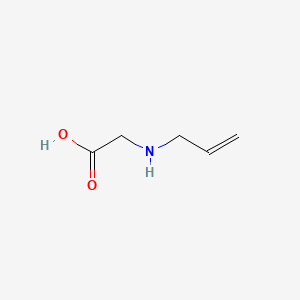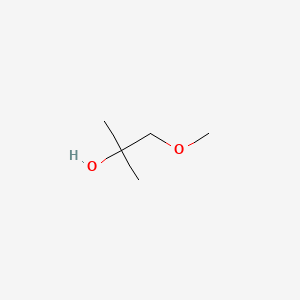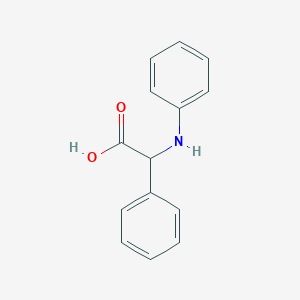
2-苯胺基-2-苯乙酸
描述
Molecular Structure Analysis
The molecular structure of 2-Anilino-2-phenylacetic Acid is characterized by its molecular formula C10H16O2 . Further structural analysis or visualization is not available from the retrieved data.Physical And Chemical Properties Analysis
2-Anilino-2-phenylacetic Acid has a density of 1.1±0.1 g/cm3 . It has a boiling point of 250.3±8.0 °C at 760 mmHg . The melting point is 89-93 °C (lit.) . The flash point is 98.4±18.0 °C .科学研究应用
Anti-inflammatory Applications
2-Anilino-2-phenylacetic acid has been identified as a selective inhibitor of cyclooxygenase 2 (COX-2), exhibiting anti-inflammatory activity. It inhibits COX-2 at low concentrations and is less potent than aspirin in inhibiting COX-1, making it a potential candidate for new anti-inflammatory drugs .
Synthesis of Novel Compounds
The compound serves as a starting material for the synthesis of novel compounds in scientific research. Its flexible nature and compatibility with different reaction pathways make it a preferred choice for innovative studies .
Inhibitors of Phospholipase A2
Compounds derived from 2-anilino phenylacetic acid have been shown to inhibit the synthesis of leukotriene B4 (LTB4) and thromboxane B2 (TxB2), which are involved in inflammatory responses. This points to its potential use in developing inhibitors of phospholipase A2 (PLA2) .
Pharmaceutical Research
Derivatives of 2-anilino phenylacetic acid are being explored for their pharmaceutical applications, particularly as anti-inflammatory agents and inhibitors of specific enzymes involved in inflammatory processes .
Chemical Industry Applications
Phenylacetic acid, a related compound, is an important component for the chemical industry, suggesting that derivatives like 2-anilino-2-phenylacetic acid may also have industrial applications .
Proteomics Research
The compound is used in proteomics research, where it may be employed in the study of protein interactions and functions within biological systems .
作用机制
Target of Action
This compound is a derivative of indole , which is known to play a significant role in cell biology . Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the cell, leading to changes in cellular processes .
Biochemical Pathways
Anilino(phenyl)acetic acid may affect several biochemical pathways due to its structural similarity to indole derivatives. Indole-3-acetic acid (IAA), a well-studied indole derivative, is known to be synthesized from L-tryptophan via indole-3-pyruvate in a two-step reaction . It’s possible that anilino(phenyl)acetic acid might be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 22726 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
属性
IUPAC Name |
2-anilino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVMRNCAGDLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346520 | |
| Record name | alpha-(Phenylamino)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-2-phenylacetic acid | |
CAS RN |
3684-12-6 | |
| Record name | α-(Phenylamino)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3684-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N,2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anilino-2-phenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(Phenylamino)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl(phenylamino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of lumiracoxib, and how does it relate to its use in treating osteoarthritis?
A1: Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits cyclooxygenase-2 (COX-2) []. COX-2 is an enzyme responsible for producing prostaglandins, which are inflammatory mediators that contribute to pain and swelling in conditions like osteoarthritis. By inhibiting COX-2, lumiracoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation associated with osteoarthritis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

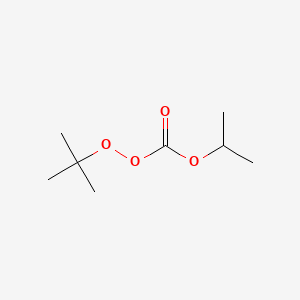
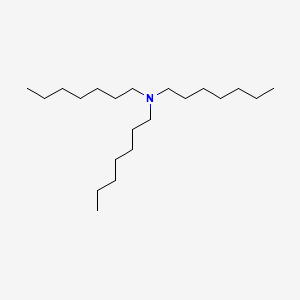

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)


